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Compound of Interest

Compound Name: 4-Bromo-2-fluoroanisole

Cat. No.: B1265810

This guide provides a comprehensive analysis of 4-Bromo-2-fluoroanisole using 1H and 13C
Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein serves as a
valuable resource for researchers, scientists, and professionals in drug development for the
identification and characterization of this compound and its derivatives. For comparative
purposes, the NMR data of anisole, 4-bromoanisole, and 4-fluoroanisole are also presented to
illustrate the influence of bromo and fluoro substituents on the chemical shifts of the anisole
backbone.

'H NMR and **C NMR Spectral Data

The chemical shifts () in parts per million (ppm) for 4-Bromo-2-fluoroanisole and related
compounds are summarized below. The spectra were acquired in deuterated chloroform
(CDCIs) with tetramethylsilane (TMS) as the internal standard.

Table 1: *H NMR Spectral Data (400 MHz, CDCIs)
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Compound Ar-H (ppm) -OCHs (ppm)
4-Bromo-2-fluoroanisole 7.25-6.85 (m, 3H) 3.88 (s, 3H)

_ 7.31-7.23 (m, 2H), 6.95-6.87
Anisole 3.81 (s, 3H)

(m, 3H)[1]

4-Bromoanisole

7.38-7.34 (m, 2H), 6.79-6.75

(m, 2H)[2]

3.77 (s, 3H)[2]

6.99-6.94 (m, 2H), 6.86-6.81

4-Fluoroanisole 3.77 (s, 3H)
(m, 2H)
Table 2: 13C NMR Spectral Data (100 MHz, CDCls)
Compo C1(-
C2 C3 C4 C5 Cé6 -OCHs

und OCHs3)
4-Bromo-
2-

) 152.0 (d) 151.8 (d) 117.8 1135 125.7 113.2 56.5
fluoroani
sole
Anisole[3

159.9 120.8 129.5 122.3 129.5 120.8 55.1

]
4-
Bromoani  158.5 116.0 1324 114.0 1324 116.0 55.4
sole[4]
4-
Fluoroani 159.4(d) 115.8(d) 1155(d) 156.9(d) 1155(d) 115.8(d) 55.6

sole[5]

d = doublet (due to C-F coupling)

Experimental Protocol

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR
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tube.
Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

1H NMR Acquisition: A standard single-pulse experiment was utilized with the following
parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

13C NMR Acquisition: A proton-decoupled pulse sequence was used for the acquisition of the
13C NMR spectrum with the following parameters:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm.

Structure and Atom Numbering

The structure of 4-Bromo-2-fluoroanisole with the IUPAC numbering for the aromatic carbons
is shown below. This numbering is used for the assignment of chemical shifts in Table 2.

Caption: Structure of 4-Bromo-2-fluoroanisole with atom numbering.

Discussion
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The *H NMR spectrum of 4-Bromo-2-fluoroanisole shows a complex multiplet for the aromatic
protons due to the combined effects of the bromo, fluoro, and methoxy substituents. The
methoxy group appears as a characteristic singlet at approximately 3.88 ppm.

In the 13C NMR spectrum, the presence of the fluorine atom leads to observable carbon-fluorine
couplings (J-coupling), resulting in doublets for the carbons in close proximity to the fluorine
atom (C1 and C2). The chemical shifts are influenced by the electronic effects of the
substituents. The electronegative fluorine and oxygen atoms cause a downfield shift for the
carbons they are attached to, while the bromine atom also influences the chemical shifts of the
aromatic carbons.

By comparing the spectra of 4-Bromo-2-fluoroanisole with those of anisole, 4-bromoanisole,
and 4-fluoroanisole, the individual and combined effects of the substituents on the electronic
environment of the aromatic ring can be clearly discerned. This comparative analysis is crucial
for the unambiguous identification and characterization of substituted anisole derivatives in
various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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